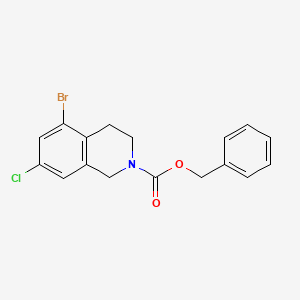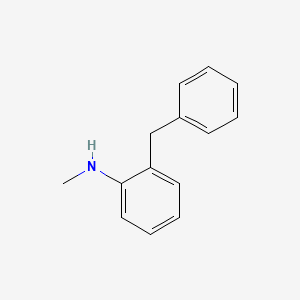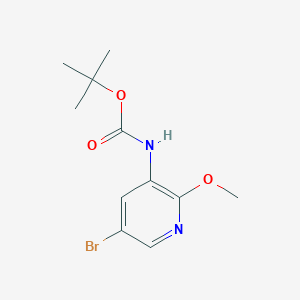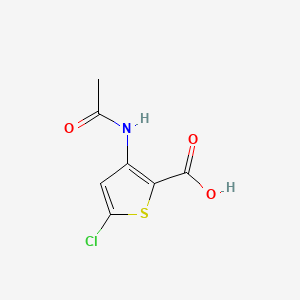
5-Chloro-3-acetamidothiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-acetamidothiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a chlorine atom, an acetamido group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-acetamidothiophene-2-carboxylic acid typically involves the acylation of 5-chlorothiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia to form the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the removal of impurities.
化学反应分析
Types of Reactions
5-Chloro-3-acetamidothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
5-Chloro-3-acetamidothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Chloro-3-acetamidothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-acetamidothiophene-3-carboxylic acid
- 5-Chlorothiophene-2-carboxylic acid
Comparison
5-Chloro-3-acetamidothiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. Compared to 5-Chloro-2-acetamidothiophene-3-carboxylic acid, the position of the acetamido group in the 3-position may result in different steric and electronic effects, potentially leading to distinct biological activities.
属性
分子式 |
C7H6ClNO3S |
|---|---|
分子量 |
219.65 g/mol |
IUPAC 名称 |
3-acetamido-5-chlorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3S/c1-3(10)9-4-2-5(8)13-6(4)7(11)12/h2H,1H3,(H,9,10)(H,11,12) |
InChI 键 |
MHCVMFMZEUWDRM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(SC(=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


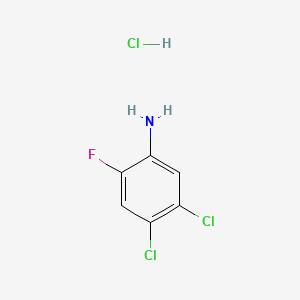
![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride](/img/structure/B13498307.png)
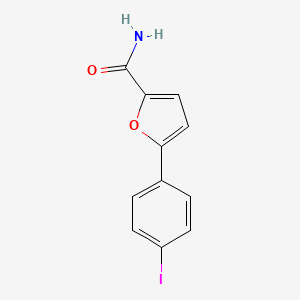
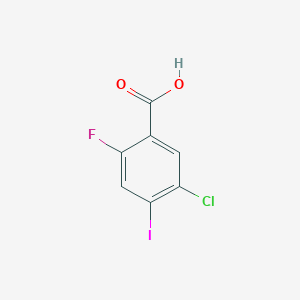
![5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid](/img/structure/B13498323.png)
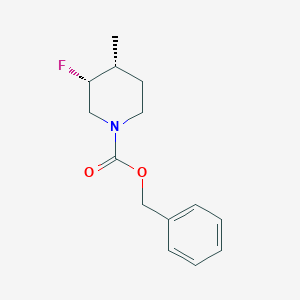
![2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)
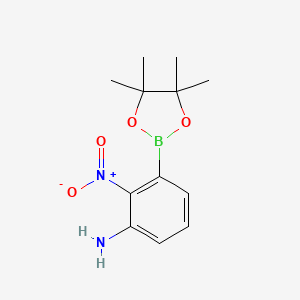
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)
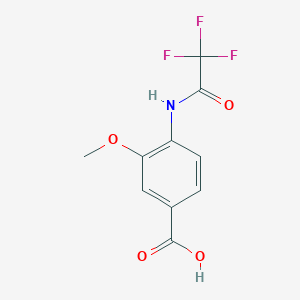
![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
